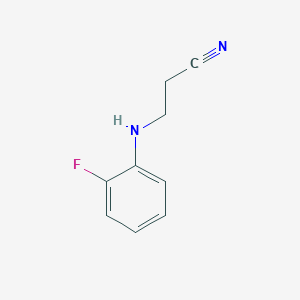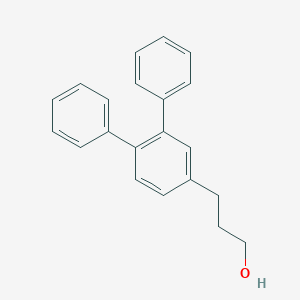
3-(3,4-Diphenylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Diphenylphenyl)propan-1-ol, also known as diphenylpropanolamine (DPA), is a synthetic compound that belongs to the family of phenethylamines. It is a chiral compound, which means it exists in two enantiomeric forms. DPA has been used in the pharmaceutical industry as a nasal decongestant and appetite suppressant. However, due to its potential side effects, it has been banned in many countries. In recent years, DPA has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as a selective alpha-adrenergic receptor agonist, which leads to vasoconstriction and increased blood pressure. DPA also has an indirect sympathomimetic effect, which leads to the release of norepinephrine and epinephrine.
Efectos Bioquímicos Y Fisiológicos
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of catecholamines, which leads to increased heart rate and blood pressure. DPA also has a thermogenic effect, which leads to increased metabolism and energy expenditure. Additionally, DPA has been shown to increase the release of dopamine, which leads to improved mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, DPA has been shown to have a high affinity for alpha-adrenergic receptors, which makes it a useful tool for studying the physiological effects of alpha-adrenergic agonists. However, DPA has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on DPA. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of DPA in cancer cells. Additionally, DPA has been shown to have neuroprotective effects, and further studies are needed to determine its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, DPA has been shown to have potential cardiovascular benefits, and further studies are needed to determine its efficacy in treating hypertension and other cardiovascular diseases.
Métodos De Síntesis
DPA can be synthesized using various methods, including the reduction of 3,4-diphenyl-2-oxazolidinone and the condensation of benzaldehyde with 3-phenylpropan-1-ol. The most commonly used method is the reduction of 3,4-diphenyl-2-oxazolidinone using sodium borohydride.
Aplicaciones Científicas De Investigación
DPA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, DPA has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In neuroprotection, DPA has been shown to protect against ischemic brain injury and improve cognitive function. In cardiovascular disease, DPA has been shown to reduce blood pressure and improve endothelial function.
Propiedades
Número CAS |
186835-06-3 |
|---|---|
Nombre del producto |
3-(3,4-Diphenylphenyl)propan-1-ol |
Fórmula molecular |
C21H20O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-(3,4-diphenylphenyl)propan-1-ol |
InChI |
InChI=1S/C21H20O/c22-15-7-8-17-13-14-20(18-9-3-1-4-10-18)21(16-17)19-11-5-2-6-12-19/h1-6,9-14,16,22H,7-8,15H2 |
Clave InChI |
RWGNIRFXQDNZLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
Otros números CAS |
186835-06-3 |
Sinónimos |
3-((1,1'2',1'')-3'-terphenyl)propanol F 050 F-050 F050 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



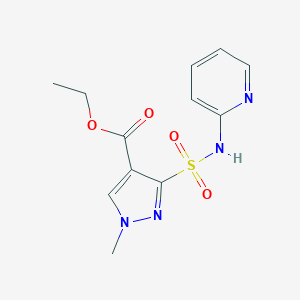



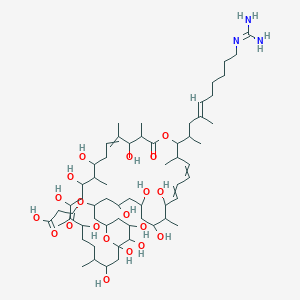
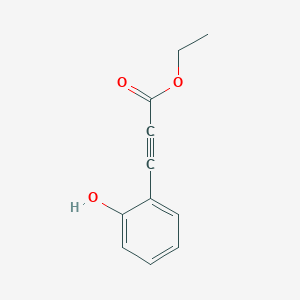
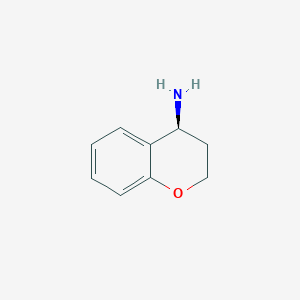
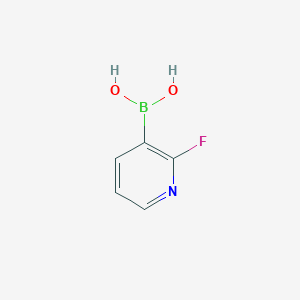
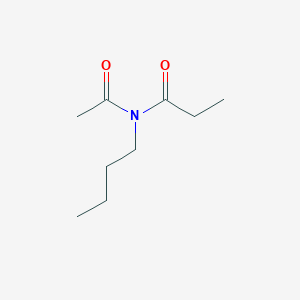
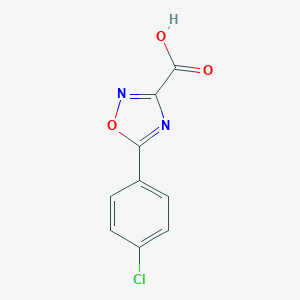
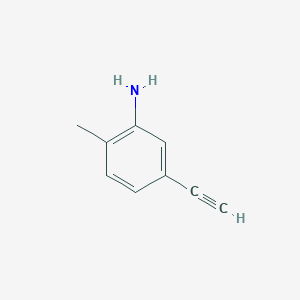
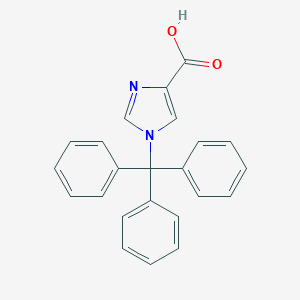
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
